molecular formula C10H8F2O3 B13695839 Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate

Cat. No.: B13695839
M. Wt: 214.16 g/mol
InChI Key: HCPRLRHXRFXVSJ-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate is an ester derivative featuring a 2,4-difluorophenyl group attached to a propanoate backbone with a ketone at the 2-position. This compound is structurally characterized by its electron-withdrawing fluorine substituents, which influence its reactivity and physicochemical properties. Such methods suggest that the target compound could be prepared through similar routes, leveraging its potassium salt precursor.

The 2,4-difluorophenyl group enhances metabolic stability and lipophilicity, making derivatives of this class valuable in medicinal chemistry as intermediates for bioactive molecules, including kinase inhibitors and anticancer agents .

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

methyl 3-(2,4-difluorophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H8F2O3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5H,4H2,1H3

InChI Key

HCPRLRHXRFXVSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=C(C=C(C=C1)F)F

Origin of Product

United States

Preparation Methods

Reaction of Organic Magnesium Compounds with Diethyl Oxalate

  • This classical approach involves the reaction of an organomagnesium reagent (Grignard reagent) derived from 2,4-difluorophenyl halide with diethyl oxalate.
  • The reaction proceeds via nucleophilic attack on the oxalate ester, yielding the corresponding pyruvic acid ester after workup.
  • However, this method often results in contamination with excess diethyl oxalate, complicating purification.

Reaction of Halides with Ethyl 1,3-dithian-2-carboxylate Followed by Deprotection

  • Another route involves the coupling of a 2,4-difluorophenyl halide with ethyl 1,3-dithian-2-carboxylate.
  • Subsequent deprotection of the dithiane moiety liberates the pyruvic acid ester functionality.
  • This method may introduce impurities such as residual halides and mineral oil from sodium hydride used in the reaction, making purification challenging.

Purification Methods

Purification is critical to achieve high-purity this compound, especially given the impurities introduced by synthetic methods.

Bisulfite Adduct Formation and Acid Decomposition

  • A patented purification method involves reacting the crude pyruvic acid ester with a bisulfite reagent (e.g., ammonium bisulfite or alkali metal bisulfite).
  • This reaction forms a bisulfite adduct with the pyruvic acid compound, which can be isolated as a solid or crystalline intermediate.
  • The adduct is then decomposed by treatment with an acid, regenerating the purified pyruvic acid ester.
  • This method avoids the need for distillation or chromatographic techniques, enabling simpler and more scalable purification.

Advantages of the Bisulfite Purification Method

Feature Description
Purity Achieved High purity of pyruvic acid compounds without chromatography or distillation
Scalability Suitable for industrial-scale production
Simplicity Simple reaction and workup procedures
Impurity Removal Effectively removes residual diethyl oxalate, halides, mineral oils, and other contaminants

Experimental Conditions and Notes

  • The bisulfite used can be ammonium bisulfite or alkali metal bisulfite salts.
  • Reaction conditions typically involve mild temperatures and aqueous or mixed solvent systems.
  • The acid used for decomposing the bisulfite adduct is generally a mineral acid such as hydrochloric acid.
  • The process can be adapted to various pyruvic acid derivatives, including this compound.

Summary Table: Preparation and Purification Overview

Step Method/Condition Advantages Challenges
Synthesis Route 1 Grignard reagent + diethyl oxalate Direct synthesis Diethyl oxalate contamination
Synthesis Route 2 Halide + ethyl 1,3-dithian-2-carboxylate + deprotection Alternative synthetic route Halide and mineral oil impurities
Purification Bisulfite adduct formation + acid decomposition High purity, scalable, simple Requires handling of bisulfite and acid

This comprehensive analysis of preparation methods for this compound highlights the bisulfite adduct purification as a superior technique for obtaining high-purity product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: The major product is 3-(2,4-difluorophenyl)-2-oxopropanoic acid.

    Reduction: The major product is 3-(2,4-difluorophenyl)-2-hydroxypropanoate.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate involves its interaction with specific molecular targets. The difluorophenyl group can participate in various binding interactions, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions and transformations are crucial for the compound’s biological and chemical activities.

Comparison with Similar Compounds

Table 1: Comparison of Halogen and Substituent Positioning

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications Reference
Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate Not Provided C₁₀H₈F₂O₃ 2,4-difluorophenyl, 2-oxo Intermediate for kinase inhibitors
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate L035912 C₁₁H₁₀F₂O₃ 3,5-difluorophenyl, 3-oxo High-purity synthetic intermediate
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate - C₁₁H₁₁FO₃ 2-fluorophenyl, 3-oxo Research reagent for drug discovery
Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate 1266777-01-8 C₁₀H₈Cl₂O₃ 2,4-dichlorophenyl, 2-oxo Supplier-listed compound
  • Halogen Type: Fluorine substituents (as in the target compound) confer greater metabolic stability and lower steric hindrance compared to bulkier chlorinated analogs (e.g., Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate).

Ester Group Variations

Table 2: Impact of Ester Groups on Properties

Compound Name Ester Group Key Characteristics Reference
This compound Methyl Likely faster hydrolysis vs. benzyl esters
Benzyl 2,2-difluoro-3-oxo-3-phenylpropanoate Benzyl Enhanced steric protection; slower hydrolysis
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate Ethyl Intermediate lipophilicity; common in scalable syntheses
  • Methyl Esters : Smaller size may facilitate faster enzymatic or chemical hydrolysis, advantageous in prodrug design.
  • Benzyl Esters: Bulkier groups improve stability under acidic/basic conditions, as seen in benzyl 2,2-difluoro-3-oxo-3-phenylpropanoate.

Ketone Position and Functional Group Isomerism

The target compound’s 2-oxo group distinguishes it from 3-oxo analogs (e.g., Methyl 3-(2,4-difluorophenyl)-3-oxopropanoate, CAS 185302-85-6). For example:

  • 3-Oxo Derivatives: Exhibit greater delocalization of electron density across the propanoate chain, stabilizing enolate intermediates in alkylation reactions.
  • 2-Oxo Derivatives: May favor keto-enol tautomerism under specific conditions, influencing reactivity in cyclization or coupling reactions.

Research and Application Context

  • Medicinal Chemistry : The 2,4-difluorophenyl group is a hallmark of kinase inhibitors (e.g., RAF kinase inhibitors), where fluorine atoms improve target binding and pharmacokinetics.
  • Synthetic Utility: Ethyl and methyl esters of difluorophenyl-3-oxopropanoates serve as precursors for decarboxylative coupling reactions, enabling access to complex heterocycles.

Biological Activity

Methyl 3-(2,4-difluorophenyl)-2-oxopropanoate is an organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H10F2O3
  • Molecular Weight : Approximately 216.18 g/mol
  • Functional Groups : Contains a difluorophenyl group and a propanoate moiety.

The presence of fluorine atoms enhances the compound's lipophilicity, which may facilitate stronger interactions with biological targets.

The biological activity of this compound is believed to arise from its ability to interact with various biochemical pathways. The following mechanisms have been proposed based on studies of similar compounds:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death.
  • Anticancer Activity : It may induce apoptosis in cancer cells by interacting with cellular signaling pathways or inhibiting tumor growth.

Biological Activity Overview

Recent investigations into the biological activity of this compound have yielded promising results in various assays:

Activity Type Assay Method Results
AntimicrobialDisk diffusion assayInhibition of bacterial growth
AnticancerMTT assaySignificant reduction in cell viability in cancer cell lines
Enzyme InhibitionEnzyme activity assayInhibition of key metabolic enzymes

Case Studies and Research Findings

  • Antimicrobial Studies : A study reported that this compound exhibited significant antimicrobial properties against various bacterial strains. The mechanism was attributed to the disruption of cell membrane integrity and inhibition of enzyme activity essential for bacterial survival .
  • Anticancer Research : In vitro studies demonstrated that this compound induced apoptosis in several cancer cell lines through the activation of caspase pathways. The IC50 values indicated potent anticancer effects comparable to established chemotherapeutic agents .
  • Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to target proteins involved in cancer progression, supporting its potential as a lead compound for drug development .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability and therapeutic potential. Key pharmacokinetic parameters include:

  • Absorption : Enhanced lipophilicity due to fluorine substitution may improve absorption rates.
  • Distribution : The compound's ability to cross biological membranes is influenced by its molecular structure.
  • Metabolism : Preliminary studies indicate that it undergoes metabolic transformations similar to other ester compounds.
  • Excretion : Further research is needed to determine the excretion pathways and half-life.

Q & A

Q. Table 1: Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Catalyst (H₂SO₄)1.5 equiv.Balances reactivity/side reactions
Temperature70–80°C (reflux)Ensures kinetic control
SolventDry methanolMinimizes hydrolysis

What mechanistic insights explain the electrophilic reactivity of the carbonyl group in this compound?

Answer:
The 2,4-difluorophenyl group exerts strong electron-withdrawing effects via inductive and resonance interactions, polarizing the adjacent carbonyl group. This enhances electrophilicity, facilitating nucleophilic attacks (e.g., by amines or thiols) at the β-keto position . Computational studies (DFT) suggest that fluorine substituents lower the LUMO energy of the carbonyl by ~1.2 eV compared to non-fluorinated analogs, rationalizing its reactivity in condensation reactions .

How can contradictory reports about its biological activity (e.g., enzyme inhibition vs. no activity) be resolved?

Answer:
Discrepancies may arise from:

  • Assay conditions : pH (optimal range: 7.4–8.0 for esterase interactions) and co-solvents (e.g., DMSO >1% may denature proteins) .
  • Stereoelectronic effects : Fluorine positioning (2,4- vs. 3,5-substitution) alters binding pocket compatibility .
    Methodology :

Validate activity using orthogonal assays (e.g., fluorescence quenching + SPR).

Perform crystallography or docking (AutoDock Vina ) to assess binding mode consistency.

What advanced computational tools can predict its interactions with biological targets?

Answer:

  • Molecular docking : AutoDock Vina is preferred for speed and accuracy. Parameterize the compound’s partial charges using AM1-BCC (e.g., via Open Babel).
  • MD simulations : GROMACS can model stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Train on fluorinated aryl ketone datasets to predict IC₅₀ values against enzymes like COX-2 .

How should analytical characterization (NMR, MS) be tailored for this compound?

Answer:

  • ¹H/¹³C NMR : Expect downfield shifts for the β-keto carbonyl (δ ~200–210 ppm in ¹³C) and splitting patterns from fluorine coupling (e.g., 2,4-difluorophenyl protons show doublets of doublets) .
  • HRMS : Use ESI+ mode; theoretical [M+H]⁺ = 229.0514 (C₁₀H₈F₂O₃).
  • IR : Strong C=O stretch at ~1740 cm⁻¹ and aromatic C-F at 1200–1100 cm⁻¹ .

What strategies address regioselectivity challenges in derivatization reactions?

Answer:
The β-keto ester’s reactivity is influenced by steric and electronic factors:

  • Nucleophilic substitution : Use bulky nucleophiles (e.g., tert-butylamine) to favor α-attack over β .
  • Acid/base conditions : Mild bases (NaHCO₃) promote keto-enol tautomerism, enabling selective enolate formation .

Q. Table 2: Reaction Regioselectivity

ReagentConditionsMajor Product
NH₂CH₂PhEtOH, Δ, 12 hrsα-Amino derivative
HSCH₂CO₂HTHF, 0°C, 2 hrsβ-Thioether adduct

How stable is this compound under varying storage conditions?

Answer:

  • Short-term : Stable at RT for 1–2 weeks in anhydrous solvents (e.g., DCM).
  • Long-term : Store at –20°C under argon; degradation occurs via hydrolysis (t₁/₂ = 14 days at 40°C/60% humidity) .
    Monitoring : Track via HPLC (C18 column, acetonitrile/water gradient) for degradation peaks.

What structure-activity relationship (SAR) trends are observed in fluorinated analogs?

Answer:

  • Fluorine position : 2,4-Difluoro substitution enhances metabolic stability (vs. 3,5-F₂ analogs) due to reduced CYP450 affinity .
  • Ester vs. acid : Methyl ester improves cell permeability (logP = 1.8) compared to carboxylic acid (logP = 0.3) .

Q. Table 3: SAR of Fluorinated Derivatives

CompoundIC₅₀ (COX-2)logP
2,4-F₂-methyl ester12 µM1.8
3,5-F₂-methyl ester45 µM1.7
2,4-F₂-carboxylic acid>100 µM0.3

What challenges arise when scaling up synthesis for preclinical studies?

Answer:

  • Purification : Column chromatography is impractical; switch to fractional distillation (bp ~150°C at 5 mmHg) .
  • Safety : HF byproducts require scrubbing (Ca(OH)₂ traps).
  • Yield optimization : Pilot-scale reactions show 15% lower yields than lab-scale due to mixing inefficiencies .

How can its metabolic pathways be mapped in vitro?

Answer:

  • Phase I metabolism : Incubate with liver microsomes (human/rat) + NADPH; monitor via LC-MS for hydroxylated or demethylated metabolites .
  • Esterase susceptibility : Test in plasma (37°C, pH 7.4); quantify parent compound depletion over 24 hrs .

Q. Key Metabolites :

  • 3-(2,4-Difluorophenyl)-2-oxopropanoic acid (hydrolysis product).
  • 4′-OH derivative (CYP2C9-mediated oxidation) .

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